吡咯烷盐酸盐

描述

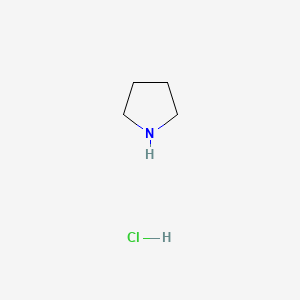

pyrrolidine hydrochloride is a chemical compound derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine itself is a cyclic secondary amine with the molecular formula C₄H₉N. It is a colorless liquid that is miscible with water and most organic solvents. pyrrolidine hydrochloride is commonly used in organic synthesis and as a building block for more complex compounds .

科学研究应用

pyrrolidine hydrochloride has numerous applications in scientific research:

作用机制

- Some pyrrolidine alkaloids have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

- Pyrrolidine hydrochloride can act as a building block in the synthesis of more complex organic compounds. It activates ketones and aldehydes toward nucleophilic addition by forming enamines .

- Pyrrolidine hydrochloride’s effects on biochemical pathways depend on its specific application. For example:

- In drug discovery, pyrrolidine analogs have been investigated for their potential as versatile scaffolds. These compounds can modulate protein mobility and affect biological processes .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

Pyrrolidine, hydrochloride, plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine, hydrochloride, can act as a catalyst in organic synthesis reactions, facilitating the formation of enamines from ketones and aldehydes. This interaction is crucial in the Stork enamine alkylation process, where pyrrolidine, hydrochloride, activates ketones and aldehydes towards nucleophilic addition .

Cellular Effects

Pyrrolidine, hydrochloride, has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine-functionalized nucleoside analogs have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are essential for nucleotide biosynthesis and DNA replication . This inhibition can lead to the suppression of viral infections and the growth of cancer cells.

Molecular Mechanism

The molecular mechanism of pyrrolidine, hydrochloride, involves its interaction with biomolecules at the molecular level. Pyrrolidine, hydrochloride, can form binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides . This inhibition can modulate the levels of bioactive lipids, affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrrolidine, hydrochloride, can change over time. The stability and degradation of pyrrolidine, hydrochloride, are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit different biological activities depending on their stability and degradation products . Long-term exposure to pyrrolidine, hydrochloride, in in vitro or in vivo studies can lead to changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of pyrrolidine, hydrochloride, vary with different dosages in animal models. At low doses, pyrrolidine, hydrochloride, can exhibit therapeutic effects, such as antiviral and anticancer activities. At high doses, it can cause toxic or adverse effects. For example, pyrrolidine derivatives have been shown to increase depolarization-stimulated glutamate release in the brain, which may lead to increased seizure susceptibility . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Pyrrolidine, hydrochloride, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, pyrrolidine derivatives can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates . These metabolic transformations can affect the bioavailability and activity of pyrrolidine, hydrochloride, in the body.

Transport and Distribution

The transport and distribution of pyrrolidine, hydrochloride, within cells and tissues are mediated by specific transporters and binding proteins. Pyrrolidine, hydrochloride, can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, pyrrolidine, hydrochloride, can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

Pyrrolidine, hydrochloride, exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, pyrrolidine-functionalized nucleoside analogs have been shown to localize in the nucleus, where they inhibit DNA polymerases and interfere with DNA replication . This subcellular localization is crucial for the therapeutic effects of pyrrolidine, hydrochloride, in antiviral and anticancer treatments.

准备方法

Synthetic Routes and Reaction Conditions

Pyrrolidine can be synthesized through several methods. One common laboratory method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the cyclization of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures .

Industrial Production Methods

Industrially, pyrrolidine is produced by the reaction of 1,4-butanediol with ammonia at temperatures between 165–200°C and pressures of 17–21 MPa. This reaction is catalyzed by cobalt and nickel oxides supported on alumina. The process is carried out in a continuous tube reactor, and the product is purified through multistage purification and separation techniques, including extractive and azeotropic distillation .

化学反应分析

Types of Reactions

Pyrrolidine undergoes various chemical reactions, including:

Oxidation: Pyrrolidine can be oxidized to form pyrrolidone.

Reduction: Pyrrole can be reduced to pyrrolidine using reducing agents like LiAlH₄ or NaBH₄.

Substitution: Pyrrolidine can participate in nucleophilic substitution reactions, forming various substituted pyrrolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are used in solvents like THF or diethyl ether.

Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases to form substituted pyrrolidines.

Major Products Formed

Oxidation: Pyrrolidone.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the reagents used.

相似化合物的比较

Pyrrolidine is structurally similar to other nitrogen-containing heterocycles, such as:

Pyrrole: An aromatic compound with two double bonds.

Pyrroline: A compound with one double bond.

Pyrrolizidine: A compound with two pentagonal rings.

Compared to these compounds, pyrrolidine is unique due to its saturated ring structure, which provides greater flexibility and three-dimensional coverage in molecular interactions . This makes it a valuable scaffold in drug discovery and organic synthesis.

属性

IUPAC Name |

pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZCOCSZQNREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-75-1 (Parent) | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00179826 | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25150-61-2 | |

| Record name | Pyrrolidine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UKCP-110, a pyrrolidine nor-lobelane analog, interact with the vesicular monoamine transporter-2 (VMAT2) and affect methamphetamine self-administration?

A1: UKCP-110 exhibits high potency in inhibiting both [3H]dihydrotetrabenazine binding and [3H]dopamine uptake by interacting with VMAT2. [] This interaction ultimately leads to a decrease in methamphetamine-evoked dopamine release, a crucial mechanism underlying the rewarding effects of methamphetamine, resulting in a reduction of methamphetamine self-administration in rats. []

Q2: How do antiestrogens like nafoxidine hydrochloride, a pyrrolidine-containing compound, impact LH surges and what is the underlying mechanism?

A2: Nafoxidine hydrochloride effectively blocks LH surges induced by estradiol in immature female rats. [] This antagonistic effect is likely due to nafoxidine's ability to bind to estrogen receptors, albeit with lower affinity compared to estradiol, and subsequently interfere with the normal estrogenic signaling pathway. [] Moreover, nafoxidine inhibits the induction of cytoplasmic progestin receptors, which are crucial for progesterone's facilitatory effect on LH surges. []

Q3: Does the antiestrogen nafoxidine hydrochloride exhibit any estrogenic effects on mammary tumor lines?

A3: Interestingly, despite its classification as an antiestrogen, nafoxidine hydrochloride demonstrates estrogenic effects on both hormone-dependent and -independent MXT-3590 mammary tumor lines in mice. [] Both nafoxidine and estradiol cause translocation of the estrogen receptor to the nucleus and elevate cytoplasmic progesterone receptor levels, ultimately leading to partial tumor growth stimulation in the independent line. []

Q4: How does the pyrrolidine derivative, bepridil, impact the cardiovascular system?

A4: Bepridil, classified as a slow channel blocker, exhibits diverse cardiovascular effects. Intravenously, it reduces systemic and coronary vascular resistance, causing a decrease in blood pressure, while minimally affecting cardiac output. [] Intracoronary administration increases coronary blood flow and venous oxygen content while decreasing myocardial oxygen consumption, suggesting a potential improvement in oxygen utilization efficiency. []

Q5: What is the molecular formula and weight of pyrrolidine hydrochloride?

A5: The molecular formula of pyrrolidine hydrochloride is C4H10ClN, and its molecular weight is 107.59 g/mol.

Q6: How do structural variations within the pyrrolidine nor-lobelane analogs influence their interaction with VMAT2?

A6: The cis isomer, UKCP-110, demonstrates higher potency in inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake compared to its trans isomers, UKCP-111 and UKCP-112. [] This difference highlights the importance of stereochemistry in influencing the interaction with VMAT2 and the resulting pharmacological activity. []

Q7: What is the pharmacokinetic profile of E4101, a pyrrolidine-containing dopamine DA1 receptor agonist, in dogs?

A7: Following intravenous administration, E4101 exhibits a three-compartment pharmacokinetic model with a mean residence time of 14.5 minutes and a total clearance of 78 ml/min/kg. [] Oral bioavailability is low at 3.6%, but co-administration with ascorbic acid significantly improves the area under the concentration curve (AUC), suggesting a potential strategy for enhancing its bioavailability. []

Q8: How does milnacipran, a serotonin/noradrenaline reuptake inhibitor, exert its analgesic effects in a rat model of osteoarthritis pain?

A8: Milnacipran demonstrates antinociceptive effects in the monosodium iodoacetate model of osteoarthritis pain in rats. [] This effect is mediated through a combination of descending serotonergic and noradrenergic pathways, as well as opioidergic mechanisms. [] Importantly, the activity of these pathways and milnacipran's mechanism of action vary depending on the stage of the disease model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

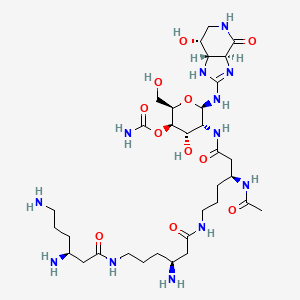

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)